Cas no 1346604-24-7 (7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major))

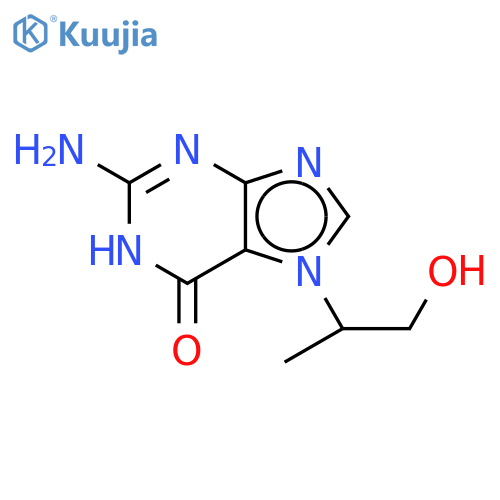

1346604-24-7 structure

商品名:7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 化学的及び物理的性質

名前と識別子

-

- 7-(1-Methyl-2-hydroxyethyl)guanine-d7(Major)

- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)

- 2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one-d7; N7-(1-Methyl-2-hydroxyethyl)guanine-d7;

- 1346604-24-7

- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)

- 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)

-

- インチ: 1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)

- InChIKey: NOXOALKZIYCNRV-UHFFFAOYSA-N

- ほほえんだ: N1C(=O)c2[n](C(CO)C)cnc2N=C1N

計算された属性

- せいみつぶんしりょう: 216.13521183g/mol

- どういたいしつりょう: 216.13521183g/mol

- 同位体原子数: 7

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M312632-50mg |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |

1346604-24-7 | 50mg |

$ 13880.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-487883-5mg |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major), |

1346604-24-7 | 5mg |

¥72690.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-487883-5 mg |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major), |

1346604-24-7 | 5mg |

¥72,690.00 | 2023-07-11 | ||

| TRC | M312632-5mg |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |

1346604-24-7 | 5mg |

$ 5792.00 | 2023-09-07 | ||

| TRC | M312632-10mg |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) |

1346604-24-7 | 10mg |

$ 6992.00 | 2023-09-07 |

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) 関連文献

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

1346604-24-7 (7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量